molecular formula C8H9ClO4S2 B1373594 4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride CAS No. 1247407-55-1

4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride

Cat. No.: B1373594
CAS No.: 1247407-55-1
M. Wt: 268.7 g/mol
InChI Key: UZRHNLVZSNVYEZ-UHFFFAOYSA-N
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Description

4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride (CID: 54593898) is an organic compound with the molecular formula C8H9ClO4S2 . It features both a sulfonyl chloride group and a methanesulfonylmethyl group on a benzene ring, making it a potentially versatile building block in chemical synthesis . As a sulfonyl chloride, its primary research application is likely as a reactant for the synthesis of sulfonamide derivatives, which are a valuable class of compounds in medicinal chemistry and drug discovery . While specific mechanistic and application data for this exact compound is sparse in the literature, structurally similar benzenesulfonyl chlorides are frequently employed to introduce sulfonyl groups into target molecules, creating sulfonamides, sulfonate esters, and sulfones . This reagent requires careful handling due to its reactive sulfonyl chloride moiety; it is classified as corrosive and can cause severe skin burns and eye damage . Researchers are advised to consult the Safety Data Sheet and use appropriate personal protective equipment. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(methylsulfonylmethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO4S2/c1-14(10,11)6-7-2-4-8(5-3-7)15(9,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRHNLVZSNVYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride typically involves the sulfonation of toluene derivatives. One common method includes the reaction of 4-(Methanesulfonylmethyl)benzene with chlorosulfonic acid under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

    Reduction Reactions: Reduction can lead to the formation of sulfinic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines and alcohols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Sulfonamide Derivatives: Formed through substitution reactions with amines.

    Sulfone Derivatives: Resulting from oxidation reactions.

    Sulfinic Acid Derivatives: Produced through reduction reactions.

Scientific Research Applications

4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfone derivatives.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles, leading to the formation of sulfonamide or sulfone derivatives. The molecular targets include amino groups in proteins and other nucleophilic sites in organic molecules. The pathways involved are typically nucleophilic substitution and oxidation-reduction reactions.

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chloride Derivatives

Structural and Electronic Effects of Substituents

The reactivity and applications of benzene sulfonyl chlorides are heavily influenced by the substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Para-Substituted Benzene Sulfonyl Chlorides
Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride -CH₂SO₂CH₃ C₈H₉ClO₄S₂ 268.79 High electrophilicity; used in sulfonamide drug synthesis
4-Methylbenzene-1-sulfonyl chloride -CH₃ C₇H₇ClO₂S 190.65 Moderate reactivity; common in hybrid molecule synthesis
4-(Trifluoromethyl)benzene-1-sulfonyl chloride -CF₃ C₇H₄ClF₃O₂S 244.62 Enhanced electron-withdrawing effects; improves metabolic stability in drugs
4-(Benzyloxy)benzene-1-sulfonyl chloride -OCH₂C₆H₅ C₁₃H₁₁ClO₃S 282.74 Bulky substituent; used in protease inhibitor development
4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride -COCH(CH₃)₂ C₁₀H₁₁ClO₃S 246.71 Ketone functionality; versatile in cross-coupling reactions
4-(Octyloxy)benzene-1-sulfonyl chloride -O(CH₂)₇CH₃ C₁₄H₂₁ClO₃S 304.83 Long alkyl chain; enhances lipophilicity for agrochemicals

Key Research Findings

Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -SO₂CH₃) increase the sulfonyl chloride's reactivity, enabling faster sulfonamide formation compared to electron-donating groups (e.g., -OCH₃) .

Steric Effects : Bulky substituents (e.g., biphenylmethoxy) reduce reaction rates but improve selectivity in multi-step syntheses .

Biological Activity : Sulfonamides derived from this compound exhibit superior anti-inflammatory activity in murine macrophage models compared to analogs with alkyl chains .

Biological Activity

4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its diverse biological activities and applications in organic synthesis. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula: C9H11ClO4S2
  • Molecular Weight: 290.76 g/mol
  • CAS Number: 1373594

The primary mechanism through which this compound exerts its biological effects is through nucleophilic substitution reactions . It acts as a sulfonylating agent, reacting with nucleophiles such as amines and alcohols to form sulfonamide derivatives. This reactivity is significant in modifying biomolecules, thereby influencing various biochemical pathways.

Key Reactions:

  • Substitution Reactions: Formation of sulfonamide derivatives.
  • Oxidation Reactions: Conversion to sulfone derivatives.
  • Reduction Reactions: Generation of sulfinic acid derivatives.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity:
    • Studies have shown that related compounds demonstrate significant antibacterial and antifungal properties. The structural similarities suggest potential efficacy against pathogens such as Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory Effects:
    • Compounds similar to this compound have been evaluated for their anti-inflammatory properties, showing promise in reducing inflammation in various models .
  • Anticancer Potential:
    • Preliminary investigations suggest that sulfonamide derivatives can inhibit cancer cell proliferation, particularly in breast and colon cancer models. The mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Antibacterial Properties:
    A study synthesized several Schiff base complexes from related sulfonyl chlorides, demonstrating notable antibacterial activity against multiple strains . The results indicated that modifications to the sulfonamide structure could enhance antimicrobial efficacy.
  • Anti-inflammatory Research:
    In vitro assays showed that derivatives of this compound could significantly inhibit pro-inflammatory cytokine production in macrophages, suggesting a pathway for therapeutic intervention in inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-(Trifluoromethyl)benzene-1-sulfonyl chlorideStructureAntimicrobial, anticancer
4-Methylbenzylsulfonyl chlorideStructureAntifungal, anti-inflammatory

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride, and how is purity optimized?

  • Methodology : Synthesis typically involves sulfonation of the parent aromatic compound followed by chlorination. For example, analogous compounds like 3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride are synthesized under inert atmospheres using solvents like dichloromethane. Purification often employs recrystallization (using polar aprotic solvents) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity .
  • Key Data :

  • Yield optimization: Reaction time (6-12 hr) and stoichiometric control of chlorinating agents (e.g., PCl₅ or SOCl₂).
  • Purity validation: HPLC (C18 column, acetonitrile/water mobile phase) with retention time matching reference standards.

Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?

  • Methodology :

  • ¹H/¹³C NMR : Aromatic protons appear as doublets in δ 7.5–8.2 ppm, while sulfonyl chloride groups influence deshielding. Methanesulfonylmethyl substituents show singlet peaks near δ 3.0–3.5 ppm (CH₃) .
  • IR Spectroscopy : Key peaks include ν(SO₂Cl) at ~1200–1250 cm⁻¹ and ν(C-S) at ~670–750 cm⁻¹ .
    • Example Data :
Functional GroupIR Absorption (cm⁻¹)NMR Shift (δ, ppm)
SO₂Cl1204-
Aromatic C-H7547.5–8.2 (d)
CH₃ (methanesulfonyl)-3.0–3.5 (s)

Advanced Research Questions

Q. How does the reactivity of the sulfonyl chloride group vary under aqueous vs. anhydrous conditions?

  • Methodology : Hydrolysis studies in buffered solutions (pH 4–9) monitor degradation via LC-MS. Under anhydrous conditions (e.g., DMF, THF), the compound reacts with nucleophiles (amines, thiols) to form sulfonamides or disulfides. Kinetic studies show hydrolysis half-life <1 hr at pH 7, necessitating strict anhydrous handling .
  • Critical Insight : Reactivity is pH-dependent; acidic conditions stabilize the sulfonyl chloride, while basic conditions accelerate hydrolysis to sulfonic acids.

Q. What strategies mitigate side reactions during coupling with biomolecules (e.g., proteins)?

  • Methodology :

  • Controlled pH : Reactions performed at pH 7–8 (phosphate buffer) to balance reactivity and protein stability.
  • Protection of Nucleophiles : Pre-blocking cysteine thiols with iodoacetamide prevents undesired disulfide formation.
  • Stoichiometry : Molar ratios of 1:1.2 (protein:sulfonyl chloride) minimize overmodification. Post-reaction quenching with glycine ensures excess reagent neutralization .
    • Case Study : In proteomics, 3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride achieved 85% coupling efficiency with lysozyme under optimized conditions .

Q. How do substituents on the benzene ring influence electronic and steric effects in nucleophilic substitution?

  • Methodology : Comparative studies using derivatives (e.g., 4-trifluoromethyl or 4-methyl analogs) reveal:

  • Electron-Withdrawing Groups (e.g., CF₃): Enhance sulfonyl chloride reactivity by polarizing the S-Cl bond.
  • Steric Effects : Bulky substituents (e.g., cyclopropylcarbamoyl) reduce reaction rates with larger nucleophiles (e.g., tert-butylamine) by 30–50% .
    • Data Table :
SubstituentRelative Reactivity (vs. H)Half-life in pH 7 Buffer (min)
-H1.045
-CF₃1.825
-CH₃0.760
-Cyclopropylcarbamoyl0.590

Methodological Best Practices

  • Storage : Store at −20°C under argon; desiccate to prevent hydrolysis. Shelf-life: 6 months when sealed with PTFE-lined caps .
  • Handling : Use Schlenk lines for air-sensitive reactions. Quench waste with 10% NaOH to neutralize residual sulfonyl chloride .

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